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molecular formula C9H13ClN2O2S B8278850 1-(2-Methanesulfonylpyridin-4-yl)cyclopropan-1-amine hydrochloride

1-(2-Methanesulfonylpyridin-4-yl)cyclopropan-1-amine hydrochloride

Cat. No. B8278850
M. Wt: 248.73 g/mol
InChI Key: XOGCIROKLNAPJA-UHFFFAOYSA-N
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Patent
US08927550B2

Procedure details

To a solution of [1-(2-methanesulfonyl-pyridin-4-yl)-cyclopropyl]-carbamic acid tert-butyl ester (606 mg, 1.94 mmol) in methanol (10 mL) is added a solution of 4 N HCl in dioxane (2 mL, 8 mmol). The mixture stirred overnight and is then concentrated and the residue is triturated with ether-ethanol. The solid is collected by filtration to afford the title compound.
Name
[1-(2-methanesulfonyl-pyridin-4-yl)-cyclopropyl]-carbamic acid tert-butyl ester
Quantity
606 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1([C:11]2[CH:16]=[CH:15][N:14]=[C:13]([S:17]([CH3:20])(=[O:19])=[O:18])[CH:12]=2)[CH2:10][CH2:9]1)(C)(C)C.[ClH:22].O1CCOCC1>CO>[ClH:22].[CH3:20][S:17]([C:13]1[CH:12]=[C:11]([C:8]2([NH2:7])[CH2:10][CH2:9]2)[CH:16]=[CH:15][N:14]=1)(=[O:19])=[O:18] |f:4.5|

Inputs

Step One
Name
[1-(2-methanesulfonyl-pyridin-4-yl)-cyclopropyl]-carbamic acid tert-butyl ester
Quantity
606 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CC1)C1=CC(=NC=C1)S(=O)(=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated
CUSTOM
Type
CUSTOM
Details
the residue is triturated with ether-ethanol
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CS(=O)(=O)C1=NC=CC(=C1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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